Sarpogrelate Hydrochloride Exhibits Distinct Receptor Binding Affinity and Selectivity Profile Versus Ritanserin, Cyproheptadine, and Ketanserin
Sarpogrelate's binding affinity for the 5-HT2A receptor is characterized by pKi values of 7.22 (rabbit cerebral cortex) and 8.52 (human recombinant), which places it in a distinct quantitative category relative to comparator 5-HT2A antagonists. Direct head-to-head comparison in rabbit cerebral cortex membranes yielded pKi values of 7.22 for sarpogrelate, 8.98 for ritanserin, and 7.54 for cyproheptadine [1]. Furthermore, sarpogrelate was reported to share a similar Ki value (8.39 nM) to ritanserin for 5-HT2A receptors in a separate study . This intermediate affinity profile is complemented by a high degree of receptor selectivity; sarpogrelate displays significantly lower affinity for a broad panel of non-target receptors (5-HT1, 5-HT3, 5-HT4, adrenergic, histaminergic, and muscarinic receptors) [2].
| Evidence Dimension | 5-HT2A Receptor Binding Affinity (pKi) |
|---|---|
| Target Compound Data | pKi = 7.22 (rabbit cerebral cortex); pKi = 8.52 (human recombinant) |
| Comparator Or Baseline | Ritanserin (pKi = 8.98); Cyproheptadine (pKi = 7.54) |
| Quantified Difference | Ritanserin affinity is approximately 58-fold higher than sarpogrelate; Cyproheptadine affinity is approximately 2.1-fold higher than sarpogrelate |
| Conditions | Radioligand binding assay using rabbit cerebral cortex membranes |
Why This Matters
The distinct pKi values directly inform experimental design and dose-response relationships, ensuring that the selection of sarpogrelate over higher-affinity comparators is based on a defined, quantitative binding profile rather than qualitative similarity.
- [1] Rashid M, Watanabe M, Nakazawa M, et al. Effects of sarpogrelate, a novel 5-HT2 antagonist, on 5-HT-induced endothelium-dependent relaxations in porcine coronary artery. Jpn J Pharmacol. 2002;89(4):405-412. View Source
- [2] Rashid M, Manivet P, Nishio H, et al. Identification of the binding sites and selectivity of sarpogrelate, a novel 5-HT2 antagonist, to human 5-HT2A, 5-HT2B and 5-HT2C receptor subtypes by molecular modeling. Life Sci. 2003;73(2):193-207. View Source
